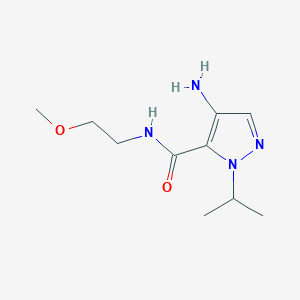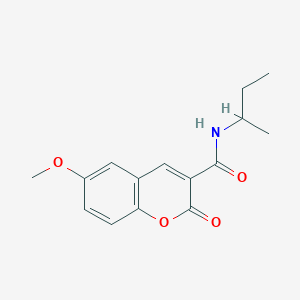
N-(butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves multi-step chemical reactions, including etherification, oximation, and Beckmann rearrangement processes. These syntheses are characterized by the formation of chromene derivatives through complex organic reactions, highlighting the diversity in the chromene scaffold's synthetic approaches (Chen, Ye, & Hu, 2012).
Molecular Structure Analysis
The molecular structures of chromene derivatives, including N-(butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide analogs, have been studied using X-ray diffraction analysis. These compounds often crystallize in specific space groups, with their molecular conformation influenced by factors such as the positioning of substituents and intramolecular hydrogen bonding. The structural analyses provide insight into the conformational preferences and stabilization mechanisms of these molecules (Reis et al., 2013).
Chemical Reactions and Properties
Chromene derivatives engage in a variety of chemical reactions, underlining their versatile chemical properties. These reactions include cyclocoupling, which allows for the synthesis of complex chromene structures. The reactivity of these compounds is significantly influenced by their specific functional groups, leading to a wide range of potential chemical transformations (Nizami & Hua, 2018).
Physical Properties Analysis
The physical properties of chromene derivatives are determined by their molecular structure, with specific attention to crystallography and solvatochromism. These properties are crucial for understanding the compound's behavior in various environments, including their solubility, crystallization patterns, and interactions with solvents. Studies on solvatochromism, in particular, highlight how changes in solvent polarity can affect the optical properties of chromene compounds (Chitreddy & Shanmugam, 2017).
Scientific Research Applications
Synthesis and Characterization
Studies have developed methods for synthesizing chromene derivatives, highlighting their structural characteristics and potential for forming supramolecular assemblies. For instance, Reis et al. (2013) discussed the crystallization of chromene derivatives, revealing their anti-rotamer conformation and the potential for forming hemihydrate complexes (Reis, Gaspar, Borges, Gomes, & Low, 2013). Additionally, Chen et al. (2012) synthesized dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide, highlighting its structural properties through X-ray diffraction analysis (Chen, Ye, & Hu, 2012).
Photophysical Behavior and Supramolecular Assemblies
Aliaga et al. (2015) investigated the interaction between cucurbit[7]uril and coumarin-derivative dyes, leading to the formation of supramolecular ternary complexes with mercuric ions. This study highlights the potential of chromene derivatives in forming complexes that exhibit unique photophysical behaviors (Aliaga, García‐Río, Pessêgo, Montecinos, Fuentealba, Uribe, Martín-Pastor, & García-Beltrán, 2015).
Biological Applications
Research has also explored the biological applications of chromene derivatives. For instance, Saeedi et al. (2017) synthesized novel chromenones linked to the 1,2,3-triazole ring system, evaluating their anti-ChE activity and potential for Alzheimer's disease treatment. One compound, in particular, demonstrated good anti-acetylcholinesterase activity and neuroprotective effects (Saeedi, Safavi, Karimpour-razkenari, Mahdavi, Edraki, Moghadam, Khanavi, & Akbarzadeh, 2017).
Antimicrobial Activity
Raval, Naik, and Desai (2012) utilized a microwave-assisted synthesis approach to create chromene-3-carboxamide derivatives, evaluating their antimicrobial activity. This study provides insights into the potential of these compounds as antimicrobial agents, highlighting their efficacy against various bacterial strains (Raval, Naik, & Desai, 2012).
Mechanism of Action
Target of Action
It has been suggested that it may interact with the adenosine deaminase . Adenosine deaminase plays a crucial role in purine metabolism and in adenosine homeostasis .
Mode of Action
It is presumed that the compound interacts with its target, leading to changes in the target’s function
Biochemical Pathways
Given its potential interaction with adenosine deaminase, it may influence purine metabolism and adenosine homeostasis
Pharmacokinetics
Information on its bioavailability is also currently unavailable
Result of Action
Given its potential interaction with Adenosine deaminase, it may influence the function of this enzyme and thereby affect purine metabolism and adenosine homeostasis
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-butan-2-yl-6-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-4-9(2)16-14(17)12-8-10-7-11(19-3)5-6-13(10)20-15(12)18/h5-9H,4H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOQUKKHSVAURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-chloro-6-fluorophenyl)-N-[(E)-(dimethylamino)methylidene]-5-methyl-4-isoxazolecarbothioamide](/img/structure/B2495364.png)
![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide](/img/structure/B2495365.png)

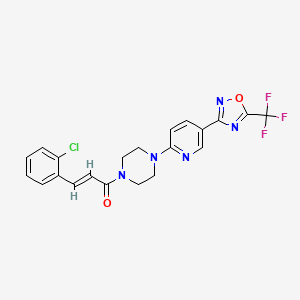
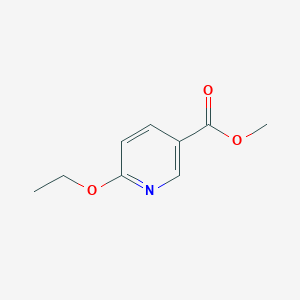
![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2495372.png)
![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2495373.png)
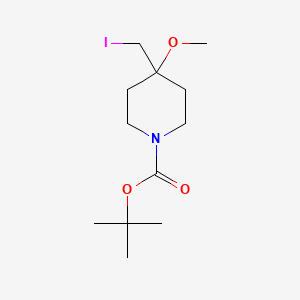


![(E)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2495378.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea](/img/structure/B2495380.png)
